
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further substituted with a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride typically involves a multi-step process One common method starts with the bromination of a phenyl ring, followed by the formation of the oxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride
- 2-(3-fluorophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride
- 2-(3-iodophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride
Uniqueness
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C10H10BrClN2O |
|---|---|
Molekulargewicht |
289.55 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H |
InChI-Schlüssel |
OXXIINCRHVYWCL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=COC(=N1)C2=CC(=CC=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


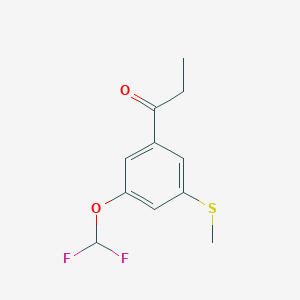



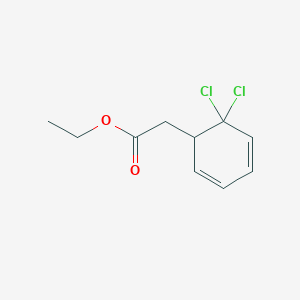


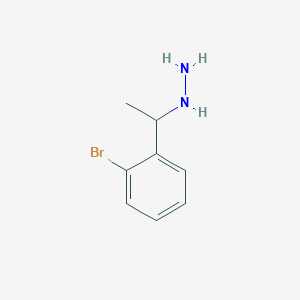
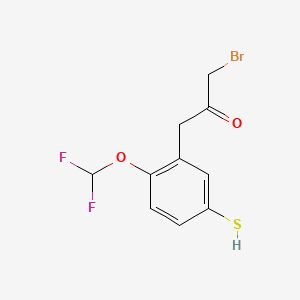
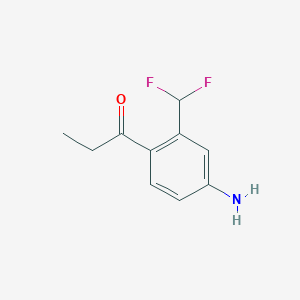
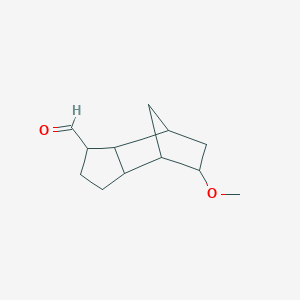

![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)

